Cas no 94242-51-0 (1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester)

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester is a fluorinated quinoline derivative with significant potential in pharmaceutical and chemical research. Its cyclopropyl and trifluoro substitutions enhance structural stability and bioactivity, making it a valuable intermediate in the synthesis of quinolone-based antibiotics. The ethyl ester group improves solubility and facilitates further functionalization. This compound exhibits strong antibacterial properties due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. Its well-defined molecular structure ensures reproducibility in synthetic applications. The trifluoro and cyclopropyl moieties contribute to enhanced lipophilicity and membrane permeability, optimizing its pharmacokinetic profile. Suitable for controlled reactions, it serves as a key precursor in medicinal chemistry.
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester structure
94242-51-0 structure
商品名:1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
CAS番号:94242-51-0
MF:C15H12F3NO3
メガワット:311.25589466095
CID:752356

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester 化学的及び物理的性質

名前と識別子

    • 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
    • 1-CYCLOPROPYL-6,7,8-TRIFLUORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID ETHYL ESTER,YELLOW SOLID
    • 3-Quinolinecarboxylic acid,1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester
    • ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate
    • 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethylester
    • ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
    • Ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
    • ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
    • Moxifloxacin Impurity 1
    • Ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
    • インチ: 1S/C15H12F3NO3/c1-2-22-15(21)9-6-19(7-3-4-7)13-8(14(9)20)5-10(16)11(17)12(13)18/h5-7H,2-4H2,1H3
    • InChIKey: FGICMAMEHORFNK-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(=O)C2C(=C(C(=C(C=2)F)F)F)N(C2CC2)C=1)OCC

計算された属性

  • せいみつぶんしりょう: 311.07700

じっけんとくせい

  • PSA: 48.30000
  • LogP: 2.93040

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C988795-50mg
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
94242-51-0
50mg
$322.00 2023-05-18
TRC
C988795-250mg
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
94242-51-0
250mg
$1355.00 2023-05-18
Chemenu
CM328528-10g
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester
94242-51-0 95%
10g
$3077 2024-07-19
1PlusChem
1P00GXY5-100mg
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester
94242-51-0 95%
100mg
$528.00 2024-04-19
A2B Chem LLC
AH89693-25mg
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester
94242-51-0 95%
25mg
$159.00 2024-07-18
TRC
C988795-25mg
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
94242-51-0
25mg
$173.00 2023-05-18
A2B Chem LLC
AH89693-100mg
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester
94242-51-0 95%
100mg
$481.00 2024-07-18
Chemenu
CM328528-25g
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester
94242-51-0 95%
25g
$6154 2024-07-19
TRC
C988795-10mg
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
94242-51-0
10mg
$ 81.00 2023-09-08
TRC
C988795-100mg
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
94242-51-0
100mg
$603.00 2023-05-18

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Toluene ;  rt → reflux; 6 h, reflux
リファレンス
Process for preparation of main ring of quinolone
, China, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium fluoride Solvents: N-Methyl-2-pyrrolidone
リファレンス
Preparation of 3-amino-2-(het)aroylacrylic acid derivatives
, Germany, , ,

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Antibacterial 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3-oxo-1-piperazinyl)-3-quinolinecarboxylic acids
, Federal Republic of Germany, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol
リファレンス
1-Substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. New quantitative structure activity relationships at N1 for the quinolone antibacterials
Domagala, John M.; Heifetz, Carl L.; Hutt, Marland P.; Mich, Thomas F.; Nichols, Jeffry B.; et al, Journal of Medicinal Chemistry, 1988, 31(5), 991-1001

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
リファレンス
Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids
Grohe, Klaus; Heitzer, Helmut, Liebigs Annalen der Chemie, 1987, (1), 29-37

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Toluene ;  rt → reflux; 8 h, reflux
リファレンス
Process for the preparation of dihydroquinolone carboxylates
, China, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  5 h, 90 °C
リファレンス
Quinolone carboxylic acid compound and intermediate, preparation method and application thereof in preparation of anti-gram-positive bacteria or anti-gram-negative bacteria drugs
, China, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Acetic anhydride
1.2 Solvents: Dimethyl sulfoxide
リファレンス
Diethyl Malonate
Romeder, Gerard, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 9

はんのうじょうけん
リファレンス
7-(3-Aryl-1-piperazinyl)- and 7-(3-cyclohexyl-1-piperazinyl)quinolone-3-carboxylic acids
, Federal Republic of Germany, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Acetic anhydride ;  2 h, 150 °C; 150 °C → 80 °C
1.2 Solvents: tert-Butanol ;  80 °C → 10 °C; 10 °C; 0.5 h, 10 °C; 10 °C → 45 °C; overnight, 45 °C
1.3 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  overnight, 50 °C
リファレンス
Process for preparation of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid
, China, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium hydride
リファレンス
Potent non-6-fluoro-substituted quinolone antibacterials: synthesis and biological activity
Ledoussal, Benoit; Bouzard, Daniel; Coroneos, Evangelos, Journal of Medicinal Chemistry, 1992, 35(1), 198-200

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Substituted naphthyridine-, quinoline- and benzoxazinecarboxylic acids as antibacterial agents
, European Patent Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Quinolinonecarboxylic acid derivatives
, Japan, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  80 °C
リファレンス
2-aryl-3-carbonylquinolones: design, synthesis and biological evaluation of novel HCV NS5B polymerase inhibitors
Wang, Shenfeng; Lin, Jianping; He, Peilan; Zuo, Jianping; Long, Yaqiu, Huaxue Xuebao, 2014, 72(8), 906-913

ごうせいかいろ 15

はんのうじょうけん
リファレンス
Product subclass 3: enol ethers
Milata, V.; Radl, S.; Voltrova, S., Science of Synthesis, 2008, 32, 589-756

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Tributylamine Solvents: Toluene ;  40 °C; 1 h, 40 °C
1.2 rt
1.3 Reagents: Carbon dioxide ;  1 h, 2 atm, rt
1.4 Reagents: Potassium carbonate Solvents: Toluene ;  110 - 115 °C; 110 - 115 °C
リファレンス
Process for preparation of quinolone main ring compounds
, China, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Magnesium chloride ;  10 - 25 °C
1.2 Reagents: Hydrochloric acid
1.3 Reagents: Acetic anhydride
1.4 Solvents: Dimethyl sulfoxide
リファレンス
Diethyl malonate
Romeder, Gerard, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium fluoride Solvents: Dimethylformamide ;  2 h, reflux
リファレンス
Preparation of uracils and related compounds as antibacterials that inhibit bacterial DNA polymerase IIIC and type II bacterial topoisomerase.
, United States, , ,

ごうせいかいろ 19

はんのうじょうけん
リファレンス
Preparation of pyridinylquinolones as antibacterials
, European Patent Organization, , ,

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Raw materials

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Preparation Products

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester 関連文献

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Esterに関する追加情報

1-Cyclopropyl-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic Acid Ethyl Ester (CAS No. 94242-51-0)

The compound 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester (CAS No. 94242-51-0) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique quinoline skeleton, which serves as a versatile platform for various functional groups. The presence of a cyclopropyl group and trifluoromethyl substituents at positions 6, 7, and 8 further enhances its chemical reactivity and biological activity.

Recent studies have highlighted the potential of this compound as a building block for drug discovery. The quinoline core is known for its ability to interact with various biological targets, such as kinases and G-protein coupled receptors (GPCRs). The trifluoromethyl groups contribute to the molecule's lipophilicity and stability, making it an ideal candidate for designing drugs with improved pharmacokinetic profiles. Additionally, the cyclopropyl group introduces strain and rigidity into the molecule, which can enhance selectivity towards specific biological targets.

In terms of synthesis, this compound is typically prepared through a multi-step process involving Friedel-Crafts alkylation, trifluorination, and esterification reactions. The use of transition metal catalysts, such as palladium complexes, has been reported to facilitate key steps in its construction. Researchers have also explored alternative routes using microwave-assisted synthesis to improve reaction efficiency and reduce production time.

From a materials science perspective, this compound exhibits interesting electronic properties due to its conjugated π-system. Studies have shown that it can act as a precursor for the synthesis of advanced materials, such as organic semiconductors and light-emitting polymers. Its ability to form self-assembled monolayers (SAMs) has also been investigated for applications in nanotechnology and surface engineering.

One of the most promising applications of this compound lies in its potential as an antimicrobial agent. Preclinical studies have demonstrated that it exhibits potent activity against a range of bacterial and fungal pathogens. The trifluoromethyl groups are believed to play a critical role in disrupting microbial cell membranes, while the quinoline core contributes to its broad-spectrum activity.

Furthermore, this compound has shown potential in the field of cancer therapy. Preclinical models have revealed that it can induce apoptosis in various cancer cell lines by targeting key signaling pathways, such as the MAPK/ERK pathway. Its ability to cross the blood-brain barrier (BBB) makes it particularly attractive for treating brain tumors.

In terms of environmental impact, this compound has been evaluated for its biodegradability and ecotoxicity. Studies indicate that it undergoes rapid degradation under aerobic conditions, minimizing its persistence in the environment. However, further research is needed to assess its long-term effects on aquatic ecosystems.

The development of this compound has also led to advancements in analytical techniques for its characterization. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its structure and purity. Researchers have also employed computational methods, such as density functional theory (DFT), to study its electronic properties and reactivity.

In conclusion, 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester (CAS No. 94242-51-0) is a multifaceted compound with significant potential in drug discovery, materials science, and biotechnology. Its unique structure and functional groups make it a valuable tool for addressing complex scientific challenges across various disciplines.

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